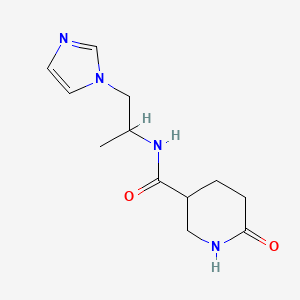
N-(2,3-dihydro-1H-inden-5-ylmethyl)-1-methyl-5-oxopyrrolidine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,3-dihydro-1H-inden-5-ylmethyl)-1-methyl-5-oxopyrrolidine-3-carboxamide, also known as CERC-501, is a small molecule drug candidate that has shown potential in treating various neurological and psychiatric disorders. It belongs to the class of compounds known as kappa opioid receptor antagonists and has been studied extensively for its therapeutic properties.
作用机制
N-(2,3-dihydro-1H-inden-5-ylmethyl)-1-methyl-5-oxopyrrolidine-3-carboxamide works by blocking the kappa opioid receptor, which is involved in the regulation of stress, anxiety, and mood. By blocking this receptor, N-(2,3-dihydro-1H-inden-5-ylmethyl)-1-methyl-5-oxopyrrolidine-3-carboxamide can reduce the negative effects of stress and anxiety, and improve mood and motivation. It has also been shown to have a modulatory effect on dopamine release, which is involved in reward processing and addiction.
Biochemical and Physiological Effects:
N-(2,3-dihydro-1H-inden-5-ylmethyl)-1-methyl-5-oxopyrrolidine-3-carboxamide has been shown to have various biochemical and physiological effects, including the modulation of stress and anxiety responses, improvement in mood and motivation, and reduction in drug-seeking behavior. It has also been shown to have a modulatory effect on dopamine release, which is involved in reward processing and addiction.
实验室实验的优点和局限性
One of the advantages of N-(2,3-dihydro-1H-inden-5-ylmethyl)-1-methyl-5-oxopyrrolidine-3-carboxamide is its high affinity for the kappa opioid receptor, which makes it a potent and selective antagonist. This allows for precise modulation of the receptor and reduces the potential for off-target effects. However, one of the limitations of N-(2,3-dihydro-1H-inden-5-ylmethyl)-1-methyl-5-oxopyrrolidine-3-carboxamide is its poor solubility, which can make it difficult to administer in vivo.
未来方向
There are several future directions for the study of N-(2,3-dihydro-1H-inden-5-ylmethyl)-1-methyl-5-oxopyrrolidine-3-carboxamide, including the investigation of its potential therapeutic applications in various neurological and psychiatric disorders. It is also important to study the pharmacokinetics and pharmacodynamics of N-(2,3-dihydro-1H-inden-5-ylmethyl)-1-methyl-5-oxopyrrolidine-3-carboxamide to optimize dosing and administration. Additionally, the development of more soluble analogs of N-(2,3-dihydro-1H-inden-5-ylmethyl)-1-methyl-5-oxopyrrolidine-3-carboxamide can improve its bioavailability and make it more suitable for in vivo studies. Finally, the investigation of the safety and tolerability of N-(2,3-dihydro-1H-inden-5-ylmethyl)-1-methyl-5-oxopyrrolidine-3-carboxamide is important for its eventual use in clinical trials.
合成方法
The synthesis of N-(2,3-dihydro-1H-inden-5-ylmethyl)-1-methyl-5-oxopyrrolidine-3-carboxamide involves a series of chemical reactions that start with the preparation of the starting material, 2,3-dihydro-1H-indene-5-carboxylic acid. This is followed by the formation of an amide bond with 1-methyl-5-oxopyrrolidine-3-carboxylic acid, and subsequent reduction of the ketone group using sodium borohydride. The final step involves the protection of the amine group using tert-butyloxycarbonyl (Boc) to yield the final product, N-(2,3-dihydro-1H-inden-5-ylmethyl)-1-methyl-5-oxopyrrolidine-3-carboxamide.
科学研究应用
N-(2,3-dihydro-1H-inden-5-ylmethyl)-1-methyl-5-oxopyrrolidine-3-carboxamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including depression, anxiety, addiction, and schizophrenia. It has been shown to have a high affinity for the kappa opioid receptor, which is involved in the regulation of mood, stress, and reward. By blocking this receptor, N-(2,3-dihydro-1H-inden-5-ylmethyl)-1-methyl-5-oxopyrrolidine-3-carboxamide has the potential to modulate these processes and provide therapeutic benefits.
属性
IUPAC Name |
N-(2,3-dihydro-1H-inden-5-ylmethyl)-1-methyl-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-18-10-14(8-15(18)19)16(20)17-9-11-5-6-12-3-2-4-13(12)7-11/h5-7,14H,2-4,8-10H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKJVQXHHMCGAAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CC1=O)C(=O)NCC2=CC3=C(CCC3)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-bromo-1-ethyl-N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)pyrrole-2-carboxamide](/img/structure/B7570847.png)



![3-[2-(3-Methoxyphenyl)-2-pyrrolidin-1-ylethyl]imidazolidine-2,4-dione](/img/structure/B7570871.png)
![1-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)-N-[[5-(4-fluorophenyl)furan-2-yl]methyl]ethanamine](/img/structure/B7570877.png)
![3-indol-1-yl-N-[[5-(5-methylfuran-2-yl)-1H-pyrazol-4-yl]methyl]propan-1-amine](/img/structure/B7570884.png)
![2-(difluoromethylsulfonyl)-N-[[2-(methoxymethyl)phenyl]methyl]aniline](/img/structure/B7570896.png)

![2-[(1-Phenylpyrazol-3-yl)methylamino]pyridine-3-carbonitrile](/img/structure/B7570903.png)
![3-[4-(3-oxo-4H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]benzoic acid](/img/structure/B7570919.png)
![2-(4-fluorophenyl)-N-[2-(pyrazin-2-ylamino)ethyl]morpholine-4-carboxamide](/img/structure/B7570925.png)
